Broussonin C

Tyrosinase Inhibition Melanogenesis Dermatology

Standard tyrosinase inhibitors like kojic acid often lack the potency required for high-sensitivity melanogenesis assays. Broussonin C solves this with >40-fold stronger inhibition. • Dual IC50: 0.43 μM (monophenolase), 0.57 μM (diphenolase) • >40× more potent than kojic acid • ≥98% HPLC purity; ideal analytical reference standard • Stable supply; consistent batch quality for reproducible results

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 76045-49-3
Cat. No. B048655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussonin C
CAS76045-49-3
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C
InChIInChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3
InChIKeyCMOZGCJOTGLPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Broussonin C: Tyrosinase Inhibitor Overview


Broussonin C (CAS 76045-49-3) is a 1,3-diarylpropane phenolic compound isolated from Broussonetia species, notably Broussonetia kazinoki and Broussonetia papyrifera . It functions as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and also exhibits antifungal properties [1]. Structurally characterized by a prenylated side chain, Broussonin C inhibits both monophenolase and diphenolase activities of tyrosinase with sub-micromolar IC50 values . Its relevance extends beyond melanogenesis, as recent studies indicate potential in inflammation and oncology research, though primary evidence centers on its tyrosinase inhibition [2].

1
Tyrosinase pathway inhibition study fit
2
Competitive inhibitor with monophenolase/diphenolase assay context
3
Natural product analytical standard for scaffold studies

Broussonin C vs. Generic Tyrosinase Inhibitors


Generic substitution of Broussonin C with other tyrosinase inhibitors or structurally related 1,3-diarylpropanes is not supported by empirical data. Unlike broad-spectrum inhibitors, Broussonin C exhibits a unique potency profile with sub-micromolar IC50 values (0.43 and 0.57 μM) against both monophenolase and diphenolase . This dual inhibition is not uniformly observed among analogs. For example, structural simplification studies reveal that removal of the isopentenyl fragment yields derivatives with altered activity, underscoring the structure-activity relationship (SAR) specificity [1]. Furthermore, spirobroussonin C, a derivative, demonstrates anti-inflammatory activity superior to dexamethasone, a benchmark clinical drug, indicating that the core scaffold's modifications produce distinct biological outcomes [2].

Mechanism
Generic inhibitors may lack dual monophenolase/diphenolase profile; assay-response context may differ.
SAR
1,3-Diarylpropane analog activity is sensitive to isopentenyl group modification; scaffold selectivity may shift.
Identity
Derivatives like spirobroussonin C introduce distinct biological profiles; endpoint context may require review.

Broussonin C: Comparative Evidence


Tyrosinase Inhibition Potency Compared to Kojic Acid

Broussonin C inhibits tyrosinase with IC50 values of 0.43 μM for monophenolase and 0.57 μM for diphenolase . These values establish it as a potent inhibitor compared to the baseline of common tyrosinase inhibitors like kojic acid, which typically exhibits IC50 values in the micromolar range (e.g., ~17.5 μM for monophenolase) [1]. The sub-micromolar potency of Broussonin C represents a >40-fold increase in inhibition for monophenolase activity relative to kojic acid.

Tyrosinase vs Kojic Acid
Cross-study comparable
~40.7-fold more potent
Supports enzyme inhibition context
Monophenolase IC50: 0.43 μM vs ~17.5 μM (kojic acid)
Tyrosinase Inhibition Melanogenesis Dermatology

SAR Insights: Non-Isopentenyl Analogs

A 2024 total synthesis study of Broussonin C revealed that a simplified analog lacking the isopentenyl fragment demonstrated superior tyrosinase inhibitory activity compared to the parent compound [1]. This finding indicates that the isopentenyl group may not be essential for activity and could be removed to enhance potency, offering a clear SAR insight for medicinal chemistry optimization.

SAR: Non-Isopentenyl Analog
Head-to-head
Reported higher activity
Scaffold SAR context for analog design
Qualitative comparison from 2024 synthesis study
Structure-Activity Relationship Tyrosinase Inhibition Synthetic Chemistry

Anti-Inflammatory Effect: Spirobroussonin C vs. Dexamethasone

A spirocyclic derivative of Broussonin C, spirobroussonin C, was shown to inhibit IL-4/TNF-α-induced IL-13 release in human keratinocytes more effectively than dexamethasone, a clinical anti-inflammatory standard [1]. In a mouse model of atopic dermatitis (MC903-induced), spirobroussonin C significantly reduced ear swelling, epidermal thickening, and mast cell infiltration without the skin atrophy or metabolic disturbances associated with glucocorticoid use [1].

Anti-Inflammatory: Spiro vs Dex
Head-to-head
Reported higher endpoint suppression
Supports model-response interpretation
Keratinocyte IL-13; mouse AD model context
Anti-Inflammatory Dermatitis Cytokine Inhibition

Antifungal Mechanism: Slow-Binding Inhibition

Broussonin C is reported to be an antifungal compound that exerts simple reversible slow-binding inhibition against diphenolase . This mechanism of action, distinct from many common antifungal agents, suggests potential utility in research exploring novel antifungal strategies or combination therapies.

Antifungal Mechanism
Class-level
Reversible slow-binding inhibition
Supports antifungal screening context
Data to verify; distinct from azole/polyene mechanisms
Antifungal Enzyme Inhibition Natural Products

Purity and Supply Chain Reliability

Broussonin C is commercially available from multiple reputable suppliers (e.g., MedChemExpress, TargetMol) with a reported purity of ≥98% . This high purity ensures experimental reproducibility and minimizes the risk of confounding effects from impurities, a common issue with natural product isolates.

Purity & Supply Chain
Supplier data
Reported ≥98%
Lot-consistency context for sourcing
Vendor specification review recommended
Chemical Procurement Quality Control Reproducibility

Broussonin C: Key Application Scenarios


High-Potency Tyrosinase Inhibition Assays

Due to its IC50 values of 0.43 μM (monophenolase) and 0.57 μM (diphenolase), Broussonin C is ideally suited for in vitro tyrosinase inhibition assays where robust enzyme suppression is critical, such as screening for skin-lightening agents or studying melanogenesis pathways . Its >40-fold potency advantage over kojic acid makes it a superior choice for experiments demanding high sensitivity or low inhibitor concentrations [1].

SAR Studies on 1,3-Diarylpropane Derivatives

Broussonin C serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing tyrosinase inhibitors. The 2024 total synthesis study demonstrates that removal of the isopentenyl group can enhance activity, providing a clear direction for medicinal chemists to design and synthesize simplified, more potent analogs [2]. Procuring Broussonin C as a reference standard is essential for benchmarking these new derivatives.

Anti-Inflammatory Drug Discovery for Th2-Driven Skin Diseases

The spirobroussonin C derivative, which shares the core Broussonin C scaffold, exhibits superior anti-inflammatory activity compared to dexamethasone in atopic dermatitis models [3]. This positions Broussonin C and its derivatives as promising leads for developing novel anti-inflammatory agents with a potentially improved safety profile over corticosteroids, particularly for conditions like psoriasis and atopic dermatitis [3].

Quality Control and Analytical Method Development

With a defined purity of ≥98% and well-characterized physicochemical properties, Broussonin C is an excellent reference standard for HPLC, LC-MS, and other analytical methods used to quantify its presence in plant extracts (e.g., Broussonetia species) or synthetic preparations . Its stable supply chain ensures consistency across analytical batches.

Application
Selection Property
Validation Focus
Tyrosinase pathway inhibition studies
Enzyme inhibition potency context
Monophenolase/diphenolase assay endpoints
1,3-Diarylpropane SAR and analog design
Isopentenyl scaffold selectivity review
Structure-activity relationship endpoints
Th2-driven skin disease research models
Derivative model-response context
Cytokine and mast-cell endpoint monitoring
Quality control and analytical development
Natural product reference standard context
Purity and batch-consistency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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